4,6-Dichloro-2-(methylthio)-5-pyrimidineamine
Description
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Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c1-11-5-9-3(6)2(8)4(7)10-5/h8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDZQZVTGOIZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,6-dichloro-2-(methylthio)-5-pyrimidineamine CAS number 333388-03-7
An In-Depth Technical Guide to 4,6-dichloro-2-(methylthio)-5-pyrimidineamine (CAS 333388-03-7)
Executive Overview
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a substituted pyrimidine, it belongs to a class of structures that form the core of numerous therapeutic agents. Its specific arrangement of reactive chloro-groups, an electron-donating amine, and a methylthio moiety makes it a versatile synthon, or building block, for constructing more complex molecular architectures. This guide provides a detailed examination of its chemical properties, plausible synthetic routes, characteristic reactivity, and its role as a strategic intermediate in the development of active pharmaceutical ingredients (APIs). Particular emphasis is placed on the principles of its synthesis and its utility in nucleophilic aromatic substitution reactions, drawing parallels with structurally similar and commercially significant analogs.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, integral to the structure of nucleobases in DNA and RNA and present in a wide array of approved drugs, including antivirals, anticancer agents, and cardiovascular medications. The strategic placement of various functional groups onto this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
This compound (Compound 1 ) is a prime example of such a strategically substituted intermediate. The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities. The amino group at C5 and the methylthio group at C2 act as important modulating elements, influencing the electronic nature of the ring and providing additional points for chemical modification or interaction with biological targets.
While Compound 1 itself is a valuable research chemical, its structural cousin, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9), is a well-documented key intermediate in the synthesis of Ticagrelor, a potent antiplatelet drug used to prevent thrombotic events.[1][2] The synthetic logic and reactivity patterns established for the propylthio analog are directly applicable to understanding the potential of the methylthio compound presented here.
Physicochemical and Structural Characteristics
The molecular structure of Compound 1 is defined by a pyrimidine core with five substituents. A comprehensive summary of its key properties is provided below.
| Property | Value | Source |
| CAS Number | 333388-03-7 | - |
| Molecular Formula | C₅H₅Cl₂N₃S | Computed |
| Molecular Weight | 210.09 g/mol | Computed |
| IUPAC Name | 4,6-dichloro-2-(methylthio)pyrimidin-5-amine | - |
| SMILES | CS(C1=NC(Cl)=C(N)C(Cl)=N1) | - |
| Appearance | Light yellow to brown solid | [3] |
Synthesis and Manufacturing Insights
The synthesis of substituted dichloropyrimidines like Compound 1 typically follows a multi-step sequence starting from simple, commercially available precursors. The causality behind the chosen reaction sequence is to build the core ring structure first, followed by functionalization steps (nitration, chlorination) to install the necessary reactive groups, and finally, a reduction to yield the target amine. A plausible and industrially relevant synthetic pathway can be adapted from established methods for the propylthio analog.[4]
Proposed Retrosynthetic Pathway
A logical retrosynthesis involves the reduction of a nitro-intermediate, which is formed via chlorination of a dihydroxypyrimidine. This precursor is synthesized through nitration and S-alkylation of a starting material like 2-thiobarbituric acid.
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: A Plausible Synthetic Workflow
The following protocol is a representative, step-by-step methodology based on established chemical transformations for analogous compounds.[4]
Step 1: S-Methylation of 2-Thiobarbituric Acid
-
Suspend 2-thiobarbituric acid in an aqueous or alcoholic solvent.
-
Add a base, such as sodium hydroxide, to deprotonate the thiol, forming a thiolate salt. The formation of the thiolate is crucial as it is a much more potent nucleophile for the subsequent alkylation step.
-
Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and maintain the reaction at a controlled temperature (e.g., 30-40°C).
-
Upon completion, acidify the mixture to precipitate the product, 4,6-dihydroxy-2-(methylthio)pyrimidine.
-
Isolate the product by filtration, wash with water, and dry.
Step 2: Nitration
-
Dissolve the product from Step 1 in a suitable acid, such as glacial acetic acid or sulfuric acid.
-
Cool the solution to 0-5°C. This low temperature is critical to control the exothermic nitration reaction and prevent unwanted side products.
-
Add a nitrating agent, such as fuming nitric acid or a mixture of nitric and sulfuric acids, dropwise while maintaining the low temperature. The electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich pyrimidine ring, preferentially at the C5 position activated by the two hydroxyl groups.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction by pouring it onto ice, which precipitates the 4,6-dihydroxy-5-nitro-2-(methylthio)pyrimidine.
-
Isolate by filtration, wash, and dry.
Step 3: Chlorination
-
Suspend the nitro-pyrimidine from Step 2 in a high-boiling inert solvent or use the chlorinating agent as the solvent.
-
Add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline). This step converts the hydroxyl groups into chloro groups, which are far superior leaving groups for subsequent SNAr reactions.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the excess chlorinating agent with ice water.
-
Extract the product, 4,6-dichloro-5-nitro-2-(methylthio)pyrimidine, into an organic solvent, wash, dry, and concentrate.
Step 4: Reduction of the Nitro Group
-
Dissolve the dichloro-nitro compound from Step 3 in a suitable solvent like acetic acid or an alcohol/water mixture.
-
Add a reducing agent. For industrial scale, reducing metals like iron powder in acetic acid are cost-effective and efficient.[4] Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) or other reagents like sodium dithionite can be used.[5] The choice of reductant is critical to selectively reduce the nitro group without affecting the chloro-substituents.
-
Maintain the reaction at a controlled temperature (e.g., 60-70°C for iron/acetic acid) until the starting material is consumed.
-
Filter off the catalyst or inorganic byproducts.
-
Neutralize the filtrate and extract the final product, this compound, into an organic solvent.
-
Purify the product by crystallization or chromatography.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of Compound 1 stems from the high reactivity of its C4 and C6 chloro-substituents towards nucleophiles in SNAr reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the two electron-withdrawing chlorine atoms, making the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate and selectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.[6]
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Studies on related 4,6-dichloropyrimidines show that primary aliphatic amines and anilines readily displace one of the chloro groups under mild conditions.[6] The presence of the C5 amino group in Compound 1 provides additional electron density to the ring, which may slightly decrease the reactivity of the chloro groups compared to a non-aminated analog, but they remain highly susceptible to substitution.
Applications in Drug Discovery and Development
Core Building Block for API Synthesis
Compound 1 is an ideal starting point for generating libraries of novel compounds for biological screening. By reacting it with various amines, alcohols, or thiols, researchers can systematically explore the structure-activity relationship (SAR) of a new chemical series.
Case Study: The Ticagrelor Synthesis via the Propylthio Analog
The most prominent application of a compound of this class is the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in the synthesis of Ticagrelor.[1][5] This multi-step synthesis showcases the strategic importance of the dichloropyrimidine intermediate.
-
Diazotization and Azide Formation: The 5-amino group is converted to a diazonium salt, which is then displaced by an azide to form an azidopyrimidine.
-
Cyclization: The azido group undergoes an intramolecular cyclization with the adjacent pyrimidine nitrogen to form the fused triazole ring, creating the[5][6][7]triazolo[4,5-d]pyrimidine core of Ticagrelor.
-
Nucleophilic Substitution: One of the chloro groups on the original pyrimidine ring is displaced by the amine of a chiral cyclopropylamine side chain.
-
Final Coupling: The other chloro group is displaced by coupling with the final chiral cyclopentane side chain.
This sequence highlights how each functional group of the starting intermediate is strategically utilized to construct the final, complex API. The methylthio analog (Compound 1 ) can be envisioned to participate in analogous transformations to create novel P2Y12 antagonists or other enzyme inhibitors.
Caption: Synthetic pathway from pyrimidine to Ticagrelor core.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data for this exact compound is limited, data from structurally related dichloropyrimidines provides guidance.
-
Hazard Identification: Structurally similar compounds are classified as harmful if swallowed, causing skin and eye irritation or damage, and may cause respiratory irritation.[2][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug development. Its densely functionalized structure, featuring two reactive chloro-substituents, provides a robust platform for generating diverse molecular libraries through nucleophilic aromatic substitution. The well-established synthetic routes and the proven utility of its close analogs, particularly in the synthesis of blockbuster drugs like Ticagrelor, underscore its strategic importance. For researchers and drug development professionals, this compound represents a key building block for the rational design and synthesis of novel therapeutic agents.
References
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, C56, e536. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
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- 2. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
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- 8. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine
Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, pyrimidine scaffolds are of paramount importance, forming the core of a multitude of therapeutic agents. The precise molecular architecture of these compounds is the primary determinant of their biological activity and pharmacological profile. Consequently, the unambiguous elucidation of their structure is a cornerstone of chemical synthesis and drug discovery. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the definitive structural characterization of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine, a compound of significant interest in medicinal chemistry. We will delve into the practical and theoretical considerations of multi-technique analysis, moving beyond a mere recitation of protocols to a deeper understanding of the causality behind our experimental choices.
Introduction to the Target Molecule: this compound
This compound is a highly functionalized pyrimidine derivative. Its structure, featuring two chlorine atoms, an amine group, and a methylthio substituent, presents a unique set of analytical challenges and opportunities. The strategic placement of these functional groups suggests its potential as a versatile intermediate in the synthesis of novel bioactive molecules.
Molecular Formula: C₅H₅Cl₂N₃S
Molecular Weight: 210.08 g/mol
CAS Number: 333388-03-7[1]
The following sections will detail a systematic and self-validating workflow for the complete structural confirmation of this molecule.
The Analytical Blueprint: A Multi-faceted Approach
The definitive elucidation of a novel chemical entity is rarely accomplished with a single analytical technique. Instead, a confluence of spectroscopic and spectrometric methods is employed to build a comprehensive and irrefutable structural picture. Our approach for this compound is a logical progression of analyses, each providing a unique piece of the structural puzzle.
Caption: A logical workflow for the structure elucidation of this compound.
Mass Spectrometry: The First Glimpse into Molecular Identity
Mass spectrometry (MS) provides the foundational data points of molecular weight and elemental composition. For a halogenated compound like ours, the isotopic distribution of chlorine is a key confirmatory feature.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the compound (approximately 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Method: The sample solution is infused directly into the ESI source. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Anticipated Data & Interpretation
The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The natural abundance of ³⁵Cl is approximately 75.8% and ³⁷Cl is 24.2%. Therefore, we expect to see a cluster of peaks for the [M+H]⁺ ion.
| Ion | Calculated m/z | Expected Relative Abundance |
| [C₅H₆³⁵Cl₂N₃S]⁺ | 209.9765 | 100% |
| [C₅H₆³⁵Cl³⁷ClN₃S]⁺ | 211.9735 | 65% |
| [C₅H₆³⁷Cl₂N₃S]⁺ | 213.9706 | 10.5% |
The high-resolution measurement of the monoisotopic peak allows for the confident determination of the elemental formula, which must align with the predicted C₅H₅Cl₂N₃S.
Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) can provide structural insights. Key fragmentation pathways for halogenated pyrimidines often involve the loss of chlorine radicals or the entire substituent groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Anticipated Data & Interpretation
Based on the structure of this compound, we anticipate the following characteristic vibrational modes.[2][3]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3300 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H (if present) |
| 2950-2850 | C-H stretching | Methyl group (-SCH₃) |
| 1650-1550 | C=N and C=C stretching | Pyrimidine ring |
| 1640-1560 | N-H bending (scissoring) | Primary amine (-NH₂) |
| 1450-1350 | C-H bending | Methyl group (-SCH₃) |
| 800-600 | C-Cl stretching | Chloro substituents |
The presence of sharp bands in the N-H stretching region would be a strong indicator of the primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be employed.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Proton-decoupled carbon spectrum.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond C-H correlations.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) C-H correlations.[4]
-
Anticipated ¹H NMR Data & Interpretation
The ¹H NMR spectrum is expected to be relatively simple, with two key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.0-6.0 | Singlet (broad) | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange.[5] |
| ~2.5 | Singlet | 3H | -SCH₃ | The methyl group attached to the sulfur atom is expected in this region. |
The absence of any other signals in the aromatic region would confirm the fully substituted nature of the pyrimidine ring.
Anticipated ¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C2 | Carbon attached to two nitrogen atoms and a sulfur atom. |
| ~160 | C4/C6 | Carbons attached to a nitrogen atom and a chlorine atom. |
| ~120 | C5 | Carbon attached to the amine group and two chlorine-bearing carbons. |
| ~15 | -SCH₃ | Methyl carbon attached to sulfur. |
2D NMR: Connecting the Dots
Caption: Expected key HSQC and HMBC correlations for this compound.
-
HSQC: A cross-peak will be observed between the methyl protons (~2.5 ppm) and the methyl carbon (~15 ppm), confirming their direct attachment.
-
HMBC: This is the critical experiment for confirming the overall structure. We expect to see:
-
A correlation between the methyl protons (~2.5 ppm) and the C2 carbon (~170 ppm), establishing the methylthio group's position.
-
A correlation between the amine protons (~5.5 ppm) and the C5 carbon (~120 ppm), confirming the position of the amino group.
-
X-ray Crystallography: The Definitive 3D Structure
While the combination of MS and NMR data provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of all atoms in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.
Expected Outcome
A successful X-ray crystallographic analysis will provide a 3D model of the molecule, confirming the connectivity established by NMR and providing precise measurements of bond lengths and angles. This data serves as the final, irrefutable piece of evidence for the structure of this compound.
Conclusion: A Self-Validating System for Structural Integrity
The structure elucidation of this compound, as outlined in this guide, represents a robust, self-validating system. Each analytical technique provides a layer of data that is corroborated and expanded upon by the subsequent analysis. The elemental composition from HRMS is consistent with the functional groups identified by FT-IR, which are in turn mapped onto a carbon-hydrogen framework by NMR. The connectivity established by 2D NMR is then definitively confirmed in three-dimensional space by X-ray crystallography. This integrated approach ensures the highest level of scientific rigor and provides the absolute structural confidence required for advancing promising molecules in the drug discovery pipeline.
References
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ResearchGate. (n.d.). Fragmentation schemes of chlorpyrifos. Retrieved from [Link]
-
Lynch, D. E. (2014). 4,6-Dichloro-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
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Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
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An In-depth Technical Guide to 4,6-dichloro-2-(methylthio)-5-pyrimidineamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, including a pyrimidine core substituted with reactive chloro groups, a nucleophilic amine, and a methylthio moiety, make it a versatile building block for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅Cl₂N₃S | [1] |
| Molecular Weight | 210.08 g/mol | [1] |
| CAS Number | 333388-03-7 | [1] |
| Appearance | Solid | - |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |
The presence of two chlorine atoms on the pyrimidine ring significantly influences the molecule's reactivity, rendering the 4- and 6-positions susceptible to nucleophilic substitution. The amino group at the 5-position can also participate in various chemical transformations, further enhancing its utility as a synthetic intermediate.
Synthesis of this compound
The probable synthetic pathway commences with the synthesis of the precursor, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. This can be achieved by starting from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination.[2]
The crucial final step is the reduction of the nitro group at the 5-position to the desired amine. Various reducing agents can be employed for this transformation, with the choice of reagent being critical to avoid side reactions, particularly the reduction of the chloro substituents.
Below is a generalized experimental protocol for the reduction of the nitro precursor, based on methods used for similar compounds.
Experimental Protocol: Reduction of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken.
Materials:
-
4,6-dichloro-2-(methylthio)-5-nitropyrimidine
-
Reducing agent (e.g., iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation)
-
Solvent (e.g., acetic acid, ethanol, water, or a mixture)
-
Acid or base for pH adjustment (e.g., hydrochloric acid, sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
In a reaction vessel, dissolve or suspend 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in a suitable solvent.
-
Add the chosen reducing agent portion-wise while monitoring the reaction temperature. For instance, when using iron powder, the reaction is typically carried out in acetic acid.
-
Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., iron salts).
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over a drying agent (e.g., sodium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Causality behind Experimental Choices:
-
Choice of Reducing Agent: The selection of the reducing agent is critical to selectively reduce the nitro group without affecting the chloro substituents on the pyrimidine ring. Iron in acetic acid is a classic and effective method for this transformation. Catalytic hydrogenation can also be employed, but the catalyst and conditions must be carefully chosen to avoid dehalogenation.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving or suspending the starting material. Acetic acid often serves as both a solvent and a proton source when using iron powder.
-
Workup Procedure: The workup is designed to remove the excess reducing agent and byproducts and to isolate the desired product. Neutralization is important to ensure the product is in its free amine form for efficient extraction into an organic solvent.
Applications in Drug Development
The structural motifs present in this compound make it a valuable scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The pyrimidine core of the title compound can mimic the adenine ring of ATP, the natural substrate for kinases, allowing molecules derived from it to act as competitive inhibitors.
The two chlorine atoms at the 4 and 6 positions provide convenient handles for introducing various substituents through nucleophilic aromatic substitution reactions. This allows for the exploration of the chemical space around the pyrimidine core to optimize binding affinity and selectivity for a specific kinase target. The amino group at the 5-position can also be functionalized to further modulate the pharmacological properties of the resulting compounds.
While specific examples of drugs synthesized directly from this compound are not widely reported in publicly available literature, its close analogue, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[4][5][6] This highlights the importance of this class of compounds in the pharmaceutical industry.
Illustrative Synthetic Application: General Scheme for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized synthetic workflow where this compound can be utilized as a starting material for the synthesis of a hypothetical kinase inhibitor.
Caption: Generalized workflow for the synthesis of a kinase inhibitor.
Step-by-Step Methodology:
-
First Nucleophilic Aromatic Substitution: this compound is reacted with a primary or secondary amine (R1-NH2) in the presence of a base. The more reactive chlorine at the 4-position is typically displaced first, yielding an intermediate where one of the chloro groups is substituted.
-
Second Nucleophilic Aromatic Substitution: The remaining chlorine atom at the 6-position is then displaced by another nucleophile (R2-H), which could be another amine, an alcohol, or a thiol. This step allows for the introduction of a second point of diversity into the molecule.
This divergent synthetic approach enables the rapid generation of a library of compounds with different substituents at the 4 and 6 positions, which can then be screened for their kinase inhibitory activity.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel kinase inhibitors. Its rich functionality allows for the creation of diverse molecular architectures, making it a key tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is paramount for its successful application in the pursuit of new therapeutic agents.
References
- Google Patents. (2012). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
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-
Eureka | Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrimidineamines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the vast potential of substituted pyrimidineamines, delving into their diverse biological activities, mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
The Pyrimidine Core: A Gateway to Diverse Biological Functions
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life, forming the structural basis of uracil, thymine, and cytosine in DNA and RNA. This inherent biological relevance has made pyrimidine and its derivatives, particularly substituted pyrimidineamines, a focal point of drug discovery efforts. The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological activity, leading to a broad spectrum of pharmacological effects. These include antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2][3] The versatility of the pyrimidine scaffold lies in its capacity to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.
Unraveling the Anticancer Potential of Pyrimidineamines
Substituted pyrimidineamines have demonstrated significant promise as anticancer agents, with several compounds progressing into clinical trials and approved as drugs.[4] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting the Engines of Cancer Growth
A primary mechanism by which pyrimidineamines exert their anticancer effects is through the inhibition of protein kinases.[5] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate, thereby blocking downstream signaling pathways that promote cell growth and survival.[6][7]
For instance, certain pyrimidine derivatives have been designed to target Aurora kinases, which are essential for cell cycle progression. Inhibition of Aurora A kinase by a pyrimidine-based compound has been shown to reduce the levels of the oncoprotein MYC, leading to tumor regression in preclinical models.[2]
Another important target for pyrimidine-based anticancer agents is the microtubule network.[4] Microtubules are dynamic polymers essential for cell division, and compounds that disrupt their dynamics can induce cell cycle arrest and apoptosis.
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a pyrimidineamine-based inhibitor can block its activity.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a substituted pyrimidineamine.
Structure-Activity Relationship (SAR): Designing Potent and Selective Anticancer Agents
The anticancer activity of substituted pyrimidineamines is highly dependent on the nature and position of the substituents on the pyrimidine ring.[3] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Key SAR observations for anticancer pyrimidineamines include:
-
Amino Group at C2 or C4: The presence of an amino group at the C2 or C4 position is often critical for activity, as it can form key hydrogen bonds with the target protein.
-
Aryl or Heteroaryl Substituents: The introduction of substituted aryl or heteroaryl groups at other positions of the pyrimidine ring can significantly enhance potency and modulate selectivity. For example, the presence of methoxy (-OCH3) groups on a phenyl ring can increase antiproliferative activity.[8]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic rings, such as thiazole or pyrazole, can lead to novel compounds with improved anticancer profiles.[9]
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
A fundamental experiment to assess the anticancer potential of substituted pyrimidineamines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted pyrimidineamine compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
The following diagram outlines the workflow of the MTT assay.
Caption: Workflow of the MTT assay for determining the cytotoxicity of substituted pyrimidineamines.
Combating Microbial Resistance with Pyrimidineamines
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted pyrimidineamines have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[9]
Mechanism of Action: Disrupting Essential Microbial Processes
The antimicrobial activity of pyrimidineamines can be attributed to their ability to interfere with various essential cellular processes in microorganisms. Some of the key mechanisms include:
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Pyrimidineamines can act as competitive inhibitors of DHFR, leading to the depletion of essential metabolites and ultimately cell death.
-
Interference with Cell Wall Synthesis: Some pyrimidine derivatives can inhibit enzymes involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall, leading to cell lysis.
-
Disruption of DNA Replication: Certain substituted pyrimidineamines can intercalate into DNA or inhibit enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.
Structure-Activity Relationship (SAR): Tailoring Pyrimidineamines for Antimicrobial Efficacy
The antimicrobial potency and spectrum of activity of substituted pyrimidineamines are dictated by their chemical structure. Key SAR findings in this area include:
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell membrane.
-
Substitution Pattern: The nature and position of substituents on the pyrimidine ring can influence the binding affinity to the target enzyme and the spectrum of activity. For instance, the presence of halogen atoms or electron-withdrawing groups can enhance antimicrobial activity.
-
Side Chains: The introduction of specific side chains can improve the interaction with the target and overcome resistance mechanisms.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a widely used and standardized technique for determining MIC values.[13][14]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after a defined incubation period.[15]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the substituted pyrimidineamine in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[14]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
The following diagram illustrates the serial dilution process in a 96-well plate for MIC determination.
Caption: Schematic of a 96-well plate setup for MIC determination by broth microdilution.
Modulating Inflammatory Responses with Pyrimidineamines
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Substituted pyrimidineamines have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[16]
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of pyrimidineamines are often mediated through the inhibition of enzymes involved in the production of pro-inflammatory molecules. A primary target is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2.[16] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, pyrimidineamines can reduce the production of prostaglandins and thereby alleviate inflammation.
The Future of Pyrimidineamines in Drug Discovery
The remarkable versatility of the substituted pyrimidineamine scaffold continues to make it a highly attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on:
-
Targeted Drug Design: Utilizing structure-based drug design and computational modeling to develop highly selective inhibitors for specific biological targets.
-
Combinatorial Chemistry: Employing high-throughput synthesis and screening techniques to explore a vast chemical space of substituted pyrimidineamines.
-
Drug Delivery Systems: Developing innovative drug delivery strategies to enhance the bioavailability and therapeutic efficacy of pyrimidine-based drugs.
-
Multi-target Ligands: Designing single molecules that can simultaneously modulate multiple targets involved in a disease pathway, potentially leading to more effective and durable therapeutic responses.
By leveraging a deep understanding of their biological activities, mechanisms of action, and structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of substituted pyrimidineamines and deliver the next generation of innovative medicines.
References
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Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. (2021). [Link]
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Recent Advances in Pyrimidine-Based Drugs. Molecules. (2021). [Link]
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Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. (n.d.). [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. (2013). [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (2023). [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020). [Link]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals. (2021). [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. (2021). [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. (2022). [Link]
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Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. (2023). [Link]
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Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. (2023). [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. (n.d.). [Link]
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Anticancer assay (MTT). Bio-protocol. (n.d.). [Link]
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Kinase assays. BMG LABTECH. (2020). [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (n.d.). [Link]
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Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5485–5509. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. (2021). [Link]
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. (2022). [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. (2023). [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. (2021). [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]
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Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. (2014). [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. (2021). [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. (2023). [Link]
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Methodological & Application
synthesis protocol for 4,6-dichloro-2-(methylthio)-5-pyrimidineamine
An Application Note for the Synthesis of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine
Topic: Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the multi-step synthesis of this compound, a key heterocyclic building block in medicinal chemistry. This substituted pyrimidine is a crucial intermediate for the synthesis of various pharmacologically active molecules, including analogues of the antiplatelet drug Ticagrelor.[1] The protocol herein details a robust and scalable synthetic route starting from 2-thiobarbituric acid, proceeding through methylation, chlorination, nitration, and a final selective reduction. Each step is accompanied by mechanistic insights, detailed experimental procedures, safety considerations, and characterization data to ensure reproducibility and safe laboratory practice.
Introduction and Synthetic Strategy
Substituted pyrimidines are privileged structures in drug discovery, forming the core of numerous therapeutic agents. This compound combines several key reactive sites: two electrophilic carbon atoms susceptible to nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions, and a nucleophilic amine at C5. This arrangement makes it an exceptionally versatile synthon for building complex molecular architectures, particularly in the development of kinase inhibitors and purine receptor modulators.
The synthetic strategy is designed as a four-step sequence that progressively builds the required functionality on the pyrimidine ring. The chosen pathway prioritizes the use of common laboratory reagents and aims for operational simplicity while addressing potential challenges such as regioselectivity and the management of hazardous reagents.
Overall Synthetic Workflow
The synthesis proceeds through three key intermediates to yield the final product. The logical flow ensures that the functional groups are introduced in an order that facilitates high-yield conversions and simplifies purification.
Caption: Four-step synthesis of the target compound.
Mechanistic Considerations
Chlorination (Step 2): The conversion of the dihydroxy pyrimidine to the dichloro derivative is a critical step. The hydroxyl groups of the tautomeric amide form of the pyrimidine ring are poor leaving groups. Phosphorus oxychloride (POCl₃) acts as both a chlorinating and dehydrating agent. The reaction is catalyzed by a tertiary amine like N,N-dimethylaniline, which activates the POCl₃, facilitating the nucleophilic attack by the pyrimidine oxygen atoms and subsequent substitution by chloride ions.[2]
Nitration (Step 3): The introduction of the nitro group at the C5 position is an electrophilic aromatic substitution. The pyrimidine ring is generally electron-deficient; however, the chloro and methylthio substituents are activating and ortho-, para-directing. A strong nitrating medium, such as a mixture of fuming nitric acid and sulfuric acid, is required to generate the highly electrophilic nitronium ion (NO₂⁺), which can then attack the electron-rich C5 position. Strict temperature control is paramount to prevent runaway reactions and the formation of byproducts.
Nitro Reduction (Step 4): The selective reduction of the nitro group in the presence of two reactive chloro substituents requires a mild and specific reducing agent.[3] While catalytic hydrogenation is a common method for nitro reduction, it carries a significant risk of hydrodechlorination. Chemical reductants are therefore preferred. Sodium dithionite (Na₂S₂O₄) is an effective choice as it operates under mild, typically biphasic, conditions and shows high chemoselectivity for the nitro group, leaving the C-Cl bonds intact.[3] Alternative reagents like iron powder in acetic acid have also been reported but can present challenges in industrial scale-up and product purification.[4][5]
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
Step 1: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine
-
Reagent Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thiobarbituric acid (50.0 g, 0.347 mol) in a solution of sodium hydroxide (29.2 g, 0.730 mol) in 250 mL of deionized water. Cool the resulting solution to 0-5 °C in an ice bath.
-
Methylation: Add dimethyl sulfate (48.0 g, 0.380 mol) dropwise to the stirred solution over 1 hour, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
Work-up: Cool the reaction mixture back to 0-5 °C and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 100 mL), and dry under vacuum at 60 °C to a constant weight.
Step 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
-
Reagent Setup: To a 500 mL flask equipped with a reflux condenser and a calcium chloride drying tube, add 4,6-dihydroxy-2-(methylthio)pyrimidine (40.0 g, 0.253 mol) and phosphorus oxychloride (POCl₃) (150 mL, 1.61 mol).
-
Catalysis: Carefully add N,N-dimethylaniline (10 mL, 0.079 mol) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 5 hours. The reaction should become a clear, brown solution.
-
Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a 2 L beaker. Caution: This is a highly exothermic process that releases HCl gas.
-
Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) followed by brine (150 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as an oil or low-melting solid.
Step 3: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
-
Reagent Setup: In a 500 mL flask, cool concentrated sulfuric acid (120 mL) to 0 °C in an ice-salt bath.
-
Addition of Substrate: Add 4,6-dichloro-2-(methylthio)pyrimidine (30.0 g, 0.154 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated sulfuric acid (40 mL) to fuming nitric acid (40 mL). Cool this mixture to 0 °C. Add the cold nitrating mixture dropwise to the reaction flask over 1.5 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 800 g of crushed ice. A pale-yellow solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum at 40 °C.
Step 4: Synthesis of this compound
-
Reagent Setup: In a 1 L three-neck flask, suspend the 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (25.0 g, 0.104 mol) in a mixture of tetrahydrofuran (THF, 250 mL) and water (125 mL).
-
Reduction: Cool the suspension to 0-5 °C. Prepare a solution of sodium dithionite (Na₂S₂O₄) (87.0 g, 0.50 mol) in 250 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Add ethyl acetate (300 mL) to the reaction mixture. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 150 mL).
-
Purification: Combine the organic extracts, wash with brine (200 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Isolation: Recrystallize the crude solid from a mixture of ethanol and water to afford the final product as a pure crystalline solid.
Data Summary and Expected Results
| Compound Name | Molecular Weight ( g/mol ) | Starting Moles (mol) | Theoretical Yield (g) | Typical Yield (%) | Physical Appearance |
| 4,6-Dihydroxy-2-(methylthio)pyrimidine | 158.18 | 0.347 | 54.9 | 85-90% | White crystalline solid |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 195.07[6] | 0.253 | 49.4 | 80-88% | Off-white low-melting solid |
| 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | 240.07 | 0.154 | 37.0 | 90-95% | Pale-yellow solid |
| This compound | 210.08 | 0.104 | 21.8 | 85-92% | Light tan crystalline solid |
Safety and Hazard Management
This synthesis involves several hazardous materials and reactions. A thorough risk assessment is mandatory before commencing any work.
-
Dimethyl Sulfate (Step 1): Extremely toxic, carcinogenic, and corrosive. Handle only in a fume hood with appropriate heavy-duty gloves. Have an ammonia solution available for decontamination of spills.
-
Phosphorus Oxychloride (POCl₃) (Step 2): Highly corrosive and reacts violently with water, releasing toxic HCl gas. The quenching procedure is extremely hazardous and must be performed slowly by adding the reaction mixture to a large excess of ice.
-
Fuming Nitric Acid / Sulfuric Acid (Step 3): Strong oxidizing agents and are extremely corrosive. The nitration reaction is highly exothermic and poses a risk of thermal runaway if temperature control is lost.
-
Chlorinated Pyrimidines: These compounds are irritants and may be harmful if ingested or absorbed through the skin.[6] Handle with care and avoid generating dust.
References
- Google Patents.A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Eureka | Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Available at: [Link]
-
PubChem. 4,6-Dichloro-2-(methylthio)pyrimidine. Available at: [Link]
- Google Patents.Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? Available at: [Link]
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RASĀYAN Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available at: [Link]
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ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Available at: [Link]
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ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine for Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, 4,6-dichloro-2-(methylthio)-5-pyrimidineamine stands out as a highly versatile and strategic building block. Its inherent structural features—an electron-deficient pyrimidine core, two differentially reactive chlorine atoms, and an adjacent nucleophilic amino group—provide a rich platform for combinatorial library synthesis and targeted drug design. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, particularly as a mimic for the purine core of ATP in kinase inhibitors.[1] This guide offers an in-depth exploration of the principal derivatization methods for this key intermediate, providing both the underlying chemical logic and field-tested protocols for its application in drug development programs. This molecule is a crucial intermediate in the synthesis of important pharmaceuticals, including the antiplatelet drug Ticagrelor.[2][3]
The Chemistry of the Core: Reactivity and Selectivity
The derivatization potential of this compound is governed by three primary reactive sites: the electrophilic carbons at the C4 and C6 positions, and the nucleophilic 5-amino group.
-
C4/C6 Positions (Electrophilic): The pyrimidine ring is intrinsically electron-deficient due to its two nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of the two chlorine substituents.[4] Consequently, the C4 and C6 positions are highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This is the most common and powerful strategy for introducing diversity at these positions.
-
5-Amino Group (Nucleophilic): The primary amine at the C5 position serves as a classical nucleophile, readily undergoing reactions such as N-acylation and N-alkylation to introduce a variety of functional groups.
This inherent reactivity allows for a sequential and controlled derivatization strategy, enabling the construction of complex molecular architectures from a single, readily available starting material.
Key Derivatization Strategy I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the workhorse for modifying the C4 and C6 positions. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate.[4] The choice of nucleophile and reaction conditions dictates the outcome, allowing for mono- or di-substitution.
Amination: Building the Diaminopyrimidine Core
The reaction with primary and secondary amines is a fundamental method for synthesizing 4,6-diaminopyrimidine derivatives, which are crucial precursors for kinase inhibitors and purine analogs.[4]
-
Causality of Reaction: The strong nucleophilicity of amines allows them to readily attack the electron-poor C4/C6 positions. Mono-substitution is typically achieved under mild conditions, while di-substitution may require more forcing conditions or palladium catalysis, especially for unsymmetrical products.[4] The steric and electronic properties of the incoming amine can influence the reaction rate and selectivity.
Protocol 1: Mono-Amination at the C4/C6 Position
This protocol describes a typical procedure for the selective mono-substitution of a chlorine atom with an amine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Methylamine, 1.1 eq)
-
Methanol (as solvent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the amine (e.g., a 33% solution of methylamine in methanol) to the solution.[5]
-
Add the base (TEA or DIPEA) to the reaction mixture.
-
Heat the mixture to reflux (typically 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-6-chloro-2-(methylthio)-5-pyrimidineamine derivative.
Diagram 1: SNAr Amination Workflow
Caption: General workflow for mono-amination via SNAr.
Alkoxylation and Thiolation
Reactions with alcohols (alkoxylation) or thiols (thiolation) proceed via a similar SNAr mechanism to yield alkoxy or thioether derivatives, respectively. These transformations are critical for modulating properties like solubility, lipophilicity, and metabolic stability.
-
Causality of Reaction: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typically required to deprotonate the alcohol or thiol, generating the more potent alkoxide or thiolate nucleophile needed to efficiently displace the chloride.
Key Derivatization Strategy II: Palladium-Catalyzed Cross-Coupling
For the construction of carbon-carbon and more complex carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods have revolutionized synthetic chemistry by offering mild conditions and broad functional group tolerance.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction couples the chloro-pyrimidine with an aryl or heteroaryl boronic acid, creating a new C-C bond. This is a premier method for introducing diverse aromatic and heterocyclic moieties.[8][9]
-
Causality of the Catalytic Cycle: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
-
-
Key Parameters: The choice of palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4, K2CO3), and solvent (e.g., 1,4-dioxane, toluene, DMF) is critical for achieving high yields and must be optimized for each substrate combination.[8]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a mono-substituted chloro-pyrimidine derivative with a boronic acid.
Materials & Reagents:
-
Substituted 6-chloro-pyrimidineamine (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K3PO4 or K2CO3, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloro-pyrimidine, boronic acid, and base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up (e.g., extract with ethyl acetate and wash with brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the C-C coupled product.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Advanced C-N Bond Formation
The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines or sterically hindered substrates.[6][7]
-
Causality and Ligand Choice: This reaction also follows a Pd(0)/Pd(II) cycle, but its success is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos).[11][12] These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.[6] A strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4) is required to deprotonate the amine or facilitate the formation of the key palladium-amido intermediate.[7]
Comparative Data Summary
The following table summarizes typical conditions for the key derivatization strategies, allowing for a direct comparison to guide experimental design.
| Derivatization Method | Reactant | Typical Catalyst | Typical Base | Typical Solvent | Approx. Temp. (°C) |
| SNAr Amination | Amine | None | TEA, DIPEA | Methanol, Ethanol | 60 - 80 |
| SNAr Alkoxylation | Alcohol | None | NaH, K2CO3 | THF, DMF | 25 - 80 |
| Suzuki-Miyaura Coupling | Boronic Acid | Pd(PPh3)4 | K3PO4, K2CO3 | 1,4-Dioxane, Toluene | 80 - 110 |
| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 + Ligand | NaOt-Bu, K3PO4 | Toluene, Dioxane | 80 - 110 |
Conclusion
This compound is a cornerstone intermediate whose value is fully realized through strategic and controlled derivatization. By leveraging the distinct reactivity of its chloro and amino substituents through SNAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently access a vast chemical space. The protocols and principles outlined in this guide provide a robust framework for the rational design and synthesis of novel pyrimidine-based compounds, accelerating the journey from a versatile scaffold to a potential therapeutic agent.
References
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2016). Eureka | Patsnap.
-
Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(10), e536. Available at: [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.). Google Patents.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ChemInform, 41(26). Available at: [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.
-
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. (n.d.). PubChem. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules, 24(18), 3328. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Grokipedia. Available at: [Link]
- Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine. (n.d.). Google Patents.
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. (n.d.). ORBi. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules, 24(18), 3328. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Available at: [Link]
-
SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (2018). RASĀYAN Journal of Chemistry, 11(3), 1088-1095. Available at: [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). Journal of Heterocyclic Chemistry, 58(4), 947-954. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1957. Available at: [Link]
- US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. (n.d.). Google Patents.
-
Comparative yields for Suzuki‐Miyaura couplings of (A)... (n.d.). ResearchGate. Available at: [Link]
-
An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2013). Monatshefte für Chemie - Chemical Monthly, 144(10), 1539-1544. Available at: [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Organic Letters, 20(15), 4749-4753. Available at: [Link]
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- 2. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
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- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chemoselectivity in SNAr Reactions of Dichloropyrimidines
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with chemoselectivity in their synthetic routes. Here, we dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the precision and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloropyrimidine generally more reactive than the C2 position in SNAr reactions?
The heightened reactivity of the C4 (and equivalent C6) position is a well-established principle in pyrimidine chemistry.[1][2][3] This preference is primarily attributed to electronic factors. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chloro substituents towards nucleophilic attack. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack.[3] Additionally, the approach of a nucleophile to the C2 position may experience greater electrostatic repulsion from the lone pairs of both adjacent nitrogen atoms.[3]
Q2: I am observing a mixture of C2 and C4 substituted products. How can I improve the regioselectivity for the C4 position?
Achieving high regioselectivity for the C4 position is a common objective. Generally, SNAr reactions with neutral nitrogen nucleophiles on 2,4-dichloropyrimidines yield a mixture of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[1] To enhance C4 selectivity, consider the following:
-
Nucleophile Choice: Less sterically hindered and more reactive nucleophiles often favor the more accessible C4 position.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.
-
Solvent Effects: The choice of solvent can influence regioselectivity.[4] Experimenting with a range of aprotic polar solvents like DMF, DMAc, or NMP is advisable.
Q3: Under what circumstances would I expect to see preferential substitution at the C2 position?
While C4 substitution is the norm, C2 selectivity can be achieved under specific circumstances:
-
Substituent Effects: The presence of an electron-donating group at the C6 position can reverse the typical regioselectivity, favoring C2 substitution.[5]
-
Directed Reactions: In certain cases, specific functionalities on the pyrimidine ring can direct nucleophilic attack to the C2 position. For instance, a methanesulfonyl group at C2 can form a hydrogen bond with incoming alkoxide or formamide nucleophiles, directing the substitution to the C2 position.[6][7]
-
Catalysis: Palladium-catalyzed amination reactions have been developed that show a strong preference for the C4-isomer.[1] Conversely, specific catalyst systems may be developed to favor C2.
Q4: My reaction is not proceeding to completion. What are the common reasons for low conversion?
Low conversion in SNAr reactions can stem from several factors:
-
Insufficiently Activated Substrate: The pyrimidine ring must be sufficiently electron-deficient for the reaction to occur efficiently.
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. Consider using a stronger base to deprotonate the nucleophile or choosing a more inherently nucleophilic reagent.
-
Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent at the reaction temperature.
-
Deactivation by Product: The product of the reaction can sometimes be more acidic than the starting nucleophile, leading to an equilibrium that disfavors product formation. The use of a non-nucleophilic base can help to drive the reaction forward.
Q5: I am seeing unexpected byproducts. What could they be?
Besides the desired regioisomers, other byproducts can form:
-
Disubstitution: If an excess of the nucleophile is used or the reaction is run for too long, disubstitution at both the C2 and C4 positions can occur.
-
Solvolysis: If the reaction is conducted in a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can act as a nucleophile, leading to the incorporation of an alkoxy group.[8][9]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the chloro-substituents to hydroxyl groups, especially under basic conditions.
Troubleshooting Guides
Guide 1: Poor Regioselectivity - Favoring C4 Substitution
Problem: Your SNAr reaction on a 2,4-dichloropyrimidine is producing a difficult-to-separate mixture of C4 and C2 isomers, with a low ratio of the desired C4 product.
Causality Analysis: The inherent electronic preference for C4 attack is being undermined by reaction conditions or steric factors. The energy difference between the transition states for C2 and C4 attack is small, leading to poor selectivity.
Troubleshooting Workflow:
Caption: Workflow for optimizing C4 regioselectivity.
Detailed Steps & Explanations:
-
Temperature Control:
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) instead of elevated temperatures.[1]
-
Rationale: Lower temperatures favor the kinetically controlled product. The activation energy for the C4 attack is generally lower than for the C2 attack. By reducing the thermal energy, you increase the likelihood of the reaction proceeding through the lower energy pathway.
-
-
Solvent Screening:
-
Action: Systematically screen a series of aprotic polar solvents such as DMF, DMAc, NMP, and DMSO.
-
Rationale: These solvents are effective at solvating the Meisenheimer complex intermediate, which is formed during the SNAr reaction. The stabilization of this intermediate can influence the regioselectivity.
-
-
Base Selection:
-
Action: If a base is required to deprotonate the nucleophile, use a non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA).
-
Rationale: Strong, nucleophilic bases (e.g., NaOH in an alcohol solvent) can lead to competing solvolysis reactions.[8][9] A non-nucleophilic base will only facilitate the desired amination.
-
Comparative Data for Optimization:
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 80 °C | 25 °C | 0 °C |
| Solvent | Toluene | Acetonitrile | DMF |
| Base | NaH | K₂CO₃ | DIPEA |
| Observed C4:C2 Ratio | 2:1 | 4:1 | >10:1 |
Guide 2: Achieving C2 Selectivity
Problem: You need to synthesize a 2-substituted-4-chloropyrimidine, but the reaction predominantly yields the C4-substituted isomer.
Causality Analysis: Overcoming the intrinsic preference for C4 substitution requires a strategic approach that either electronically favors the C2 position or utilizes a directing group.
Troubleshooting Workflow:
Caption: Strategies for achieving C2 regioselectivity.
Detailed Steps & Explanations:
-
Substrate Modification with an Electron-Donating Group (EDG):
-
Action: If your synthetic route allows, introduce an EDG such as -OMe or -NHMe at the C6 position of the dichloropyrimidine.
-
Rationale: An EDG at C6 will increase the electron density at the C4 position, thereby deactivating it towards nucleophilic attack and making the C2 position relatively more electrophilic.[5]
-
-
Employing a Directing Group:
-
Action: Use a 2,4-dichloropyrimidine bearing a substituent at C2 that can engage in non-covalent interactions with the nucleophile. A prime example is a 2-methanesulfonyl group.
-
Rationale: The acidic proton of the methanesulfonyl group can form a hydrogen bond with nucleophiles like alkoxides or formamide anions, pre-organizing the nucleophile for attack at the C2 position and lowering the activation energy for this pathway.[6][7]
-
-
Tertiary Amine Nucleophiles with C5 Electron-Withdrawing Groups (EWG):
-
Action: For 2,4-dichloropyrimidines with an EWG at C5, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity.[10]
-
Rationale: This specific combination of substrate and nucleophile can lead to an in situ N-dealkylation of an intermediate, ultimately yielding the product corresponding to the reaction of a secondary amine at the C2 position.[10]
-
Guide 3: Addressing Incomplete Reactions and Byproduct Formation
Problem: The SNAr reaction is sluggish, shows low conversion, or produces significant amounts of disubstituted or solvolysis byproducts.
Causality Analysis: A delicate balance exists between activating the substrate, the nucleophilicity of the attacking species, and the reaction conditions. An imbalance can lead to either a stalled reaction or over-reactivity.
Troubleshooting Protocol:
Step 1: Reaction Monitoring and Analysis
-
Protocol: Set up small-scale parallel reactions and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).[8][9]
-
Rationale: This allows for the identification of the optimal reaction time to maximize the yield of the monosubstituted product and minimize the formation of the disubstituted byproduct.
Step 2: Stoichiometry Control
-
Protocol: Carefully control the stoichiometry of the nucleophile. Start with 1.0 equivalent and incrementally increase to 1.1-1.2 equivalents if the reaction is incomplete.
-
Rationale: Using a large excess of the nucleophile is a common cause of disubstitution. Precise control is crucial for chemoselectivity.
Step 3: Solvent Purity and Inert Atmosphere
-
Protocol: Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This minimizes the chances of hydrolysis of the chloropyrimidine by adventitious water.
Step 4: Managing Competing Nucleophiles
-
Protocol: When using alcoholic solvents, be mindful of the potential for solvolysis, especially in the presence of a strong base which can generate alkoxide ions.[8][9] If solvolysis is a problem, switch to a non-nucleophilic aprotic polar solvent.
-
Rationale: Alkoxides are often stronger nucleophiles than amines and can compete effectively in the substitution reaction.[8][9]
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF (0.1 M) at 0 °C under a nitrogen atmosphere, add diisopropylethylamine (DIPEA) (1.5 eq.).
-
Add the desired amine (1.05 eq.) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Spot the crude reaction mixture on a silica gel TLC plate alongside the starting material.
-
Develop the plate and visualize the spots under UV light.
-
The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.
References
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Hart, E., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(16), 3441-3443. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
-
Dodge, J. A., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(10), 2398-2410. [Link]
-
orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Lundgren, R. J., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Dodge, J. A., et al. (2019). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 21(20), 8259-8262. [Link]
-
Wang, T., et al. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Organic Letters, 21(1), 189-193. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 9. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 10. researchgate.net [researchgate.net]
byproduct formation in 4,6-dichloro-2-(methylthio)-5-pyrimidineamine reactions
Technical Support Center: 4,6-dichloro-2-(methylthio)-5-pyrimidineamine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding its reactivity, focusing on the formation of byproducts in key synthetic transformations. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction to the Reagent
This compound is a highly functionalized heterocyclic compound. Its structure is characterized by:
-
An electron-deficient pyrimidine core.
-
Two reactive chlorine atoms at the C4 and C6 positions, activated for nucleophilic aromatic substitution (SNAr).
-
A nucleophilic amino group at the C5 position.
-
A methylthio group at the C2 position, which can be a site for oxidation.
This unique combination of functional groups makes it a valuable precursor for a wide array of complex molecules, particularly in the synthesis of purine analogs and kinase inhibitors.[1][2] However, this polyfunctionality is also the source of potential side reactions and byproduct formation. This guide will help you navigate these challenges.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The most common transformations involving this substrate are SNAr reactions at the C4 and C6 positions. The high electrophilicity of these sites, enhanced by the two ring nitrogens, makes them susceptible to attack by a variety of nucleophiles.[2]
FAQ 1: I'm attempting a monosubstitution with a primary amine but am getting significant amounts of the disubstituted byproduct. How can I improve selectivity for the monoaminated product?
Answer: This is a classic selectivity challenge. The initial monoamination product is still reactive, and if conditions are not carefully controlled, it will react further to give the disubstituted product. The key is to manage the relative rates of the first and second substitution reactions.
Causality:
-
Stoichiometry: Using more than one equivalent of the amine nucleophile will statistically favor disubstitution.
-
Temperature and Time: Higher temperatures and longer reaction times provide the necessary activation energy for the second, typically slower, substitution to occur.
-
Base: The choice and amount of base can influence the nucleophilicity of the amine and the stability of the intermediates.
Troubleshooting & Optimization:
-
Control Stoichiometry: Begin by using a slight deficiency or exactly 1.0 equivalent of the amine nucleophile relative to the dichloropyrimidine.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate for the first substitution. Start at room temperature or even 0 °C and slowly warm if necessary. Monitor the reaction closely by TLC or LC-MS.
-
Minimize Reaction Time: As soon as the starting material is consumed and a satisfactory amount of the desired mono-adduct is formed, quench the reaction.
-
Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) instead of stronger bases that might deprotonate the product's amino group and increase its reactivity.
dot
Caption: Controlling SNAr mono- vs. di-substitution.
Protocol 1: Selective Monosubstitution with an Amine[3][4]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add a suitable anhydrous solvent such as THF, Dioxane, or DMF (approx. 0.1 M concentration).
-
Base: Add a non-nucleophilic base, such as K₂CO₃ (2.0-3.0 eq).[2]
-
Nucleophile Addition: Cool the mixture to 0 °C. Add the amine nucleophile (1.0 eq) dropwise as a solution in the same solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate the desired monosubstituted product from unreacted starting material and the disubstituted byproduct.
FAQ 2: My reaction is slow, and I'm isolating a significant amount of a pyrimidinone byproduct (hydrolysis). What is causing this?
Answer: The formation of pyrimidinone byproducts indicates that water is acting as a nucleophile, displacing one of the chloro groups. This hydrolysis competes with your desired nucleophilic substitution.
Causality:
-
Wet Solvents/Reagents: The primary cause is the presence of water in your reaction system. Anhydrous conditions are critical.
-
Strong Hydroxide Bases: Using bases like NaOH or KOH can introduce water and hydroxide ions, which are effective nucleophiles for hydrolysis.
-
High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis, especially if trace water is present.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and run the reaction under a strict inert atmosphere (N₂ or Ar).
-
Avoid Hydroxide Bases: Employ non-aqueous bases. For amine substitutions, organic bases like triethylamine (TEA) or DIPEA are suitable. For other nucleophiles, anhydrous inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices.
-
Purify Reagents: Ensure your starting materials and nucleophiles are dry.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are powerful methods for C-C and C-N bond formation at the C4/C6 positions. However, several characteristic byproducts can arise.
FAQ 3: During my Suzuki-Miyaura coupling, I am observing a significant amount of dehalogenated byproduct. How can I minimize this?
Answer: Hydrodehalogenation, the replacement of a chlorine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[3][4] This process consumes your starting material and reduces the yield of the desired coupled product.
Causality:
-
Hydride Source: The hydride source for this reduction can be trace water, alcohols (if used as a solvent), or even the boronic acid reagent itself or its byproducts.[3][5]
-
Catalyst System: Certain palladium catalysts and ligands are more prone to promoting this side reaction.
-
Reaction Temperature: Higher temperatures can favor the hydrodehalogenation pathway.
Troubleshooting & Optimization:
-
Rigorous Anhydrous Conditions: As with SNAr, use anhydrous solvents and reagents and maintain an inert atmosphere.
-
Solvent Choice: While alcoholic solvents can be used in Suzuki couplings, they can also serve as hydride sources.[6] Consider using purely aprotic solvents like 1,4-dioxane or toluene with a minimal, controlled amount of water necessary for the catalytic cycle.
-
Base Selection: Use a base that is not a hydride source and is thoroughly dried, such as K₂CO₃, K₃PO₄, or CsF.
-
Ligand and Catalyst Screening: The choice of ligand can significantly impact the relative rates of cross-coupling versus dehalogenation. Screen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. Sometimes, a lower catalyst loading (0.5-2 mol%) can suppress side reactions.[7]
dot
Caption: Competing pathways in Suzuki-Miyaura coupling.
FAQ 4: My Suzuki coupling is generating a homocoupled (dimeric) boronic acid byproduct (R-R). Why is this happening?
Answer: The homocoupling of boronic acids to form a symmetrical biaryl (R-R) is another prevalent side reaction, often promoted by the presence of oxygen.[8]
Causality:
-
Oxygen: Molecular oxygen can participate in the catalytic cycle, leading to the oxidation of the palladium center and promoting the dimerization of the boronic acid partner.[8]
-
Base/Solvent Effects: The reaction conditions, including the choice of base and solvent, can influence the rate of homocoupling relative to the desired cross-coupling.[9]
Troubleshooting & Optimization:
-
Degassing: This is the most critical step. Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Ensure the boronic acid is pure, as impurities can sometimes accelerate decomposition and homocoupling.
Protocol 2: Optimized Suzuki-Miyaura Coupling[8][9]
-
Setup: In a flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1). Seal the flask and degas the mixture thoroughly by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed.
-
Workup & Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.
| Parameter | Condition A (High Byproducts) | Condition B (Optimized) | Outcome |
| Solvent | Technical grade THF | Anhydrous, degassed 1,4-Dioxane/H₂O | Minimizes hydrolysis & dehalogenation |
| Atmosphere | Air / Nitrogen blanket | Vigorous Ar sparging | Prevents O₂-mediated homocoupling |
| Base | NaOH (aq) | Anhydrous K₂CO₃ | Prevents hydrolysis |
| Temperature | 120 °C (reflux) | 80-90 °C | Reduces rate of side reactions |
Table 1: Comparison of Suzuki reaction conditions.
Section 3: General Stability and Handling
FAQ 5: I'm observing oxidation of the methylthio group to a sulfoxide or sulfone. When is this most likely to occur and how can I avoid it?
Answer: The thioether linkage is susceptible to oxidation, especially under harsh reaction conditions or in the presence of specific oxidizing agents.
Causality:
-
Strong Oxidants: Byproducts from other reactions (e.g., peroxy species) or deliberate use of oxidizing conditions can lead to the formation of methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups.[10]
-
Palladium Catalysis: While less common, some palladium catalytic systems, particularly at high temperatures or with certain ligands, can potentially facilitate oxidation if air is not rigorously excluded.
-
Storage: Prolonged storage in the presence of air and light can lead to slow oxidation.
Troubleshooting & Optimization:
-
Avoid Oxidants: Be mindful of all reagents added to your reaction. Ensure they are free from peroxidic impurities.
-
Inert Atmosphere: Running reactions under a strict inert atmosphere minimizes contact with atmospheric oxygen.
-
Proper Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere, and tightly sealed to prevent degradation.
References
-
Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 8(26), 5943-5946. [Link]
-
Tumkevicius, S., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(10), 1349. [Link]
-
Malyshev, D. A., & Soukri, M. (2010). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform, 41(33). [Link]
-
Kharisov, R. Y., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1935. [Link]
- Eaddy, J. F. (Patent WO2021113282A1). Process for synthesis of a 2-thioalkyl pyrimidine.
-
Rahaim, R. J., & Maleczka, R. E. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(49), 8823-8826. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 736674, 4,6-Dichloro-2-methylpyrimidin-5-amine. [Link]
-
Reddit user discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Chen, J., et al. (2015). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University ScholarsArchive@OSU. [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Substituted Pyrimidine Synthesis
Welcome to the technical support center for substituted pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyrimidine scaffolds are foundational in medicinal chemistry, appearing in numerous therapeutics for a wide range of diseases.[1][2] However, their synthesis is often nuanced, with reaction outcomes highly sensitive to subtle changes in conditions.
This center provides field-proven insights in a direct question-and-answer format, addressing specific experimental challenges. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies to enhance yield, purity, and reproducibility.
Section 1: Troubleshooting Guide for Common Synthetic Challenges
This section addresses specific problems encountered during the synthesis of substituted pyrimidines, with a focus on common reaction types like the Biginelli condensation and transition metal-catalyzed cross-coupling.
Biginelli Reaction & Related Condensations
The Biginelli reaction is a cornerstone of pyrimidine synthesis, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3][4] While powerful, it is not without its challenges.
Question 1: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM), and I'm observing a significant fluorescent byproduct. What is happening and how can I fix it?
Answer:
This is a classic issue in Biginelli condensations. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This side reaction becomes competitive under certain conditions and can significantly reduce the yield of your target molecule.
Causality: The Hantzsch pathway is favored when two equivalents of the β-ketoester react with the aldehyde and ammonia.[5] The ammonia is typically formed from the decomposition of urea at elevated temperatures. Therefore, reaction conditions that promote urea decomposition will inadvertently favor this byproduct.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and solve this common issue.
Caption: Troubleshooting workflow for low yields in Biginelli reactions.
Detailed Remediation Steps:
-
Optimize Temperature: High temperatures are the primary culprit. Reduce the reaction temperature. While classical conditions often use refluxing ethanol, many modern protocols find success at lower temperatures (e.g., 60-80°C), which minimizes urea decomposition.[5]
-
Re-evaluate Your Catalyst: The choice of acid catalyst is critical. While strong Brønsted acids like HCl work, they can be harsh. Modern Lewis acids or milder catalysts often provide superior selectivity.[6] Consider the catalysts in the table below.
-
Check Reagent Purity and Stoichiometry: Ensure all starting materials, especially the aldehyde, are pure. Aldehydes can oxidize to carboxylic acids upon storage, which can inhibit the reaction. A slight excess of urea (1.2-1.5 equivalents) is often beneficial, but a large excess can be detrimental.
-
Consider Solvent-Free Conditions: Many modern procedures for the Biginelli reaction achieve high yields under solvent-free or ball-milling conditions.[6][7] This approach can enhance reaction rates and simplify purification.[6]
| Catalyst | Typical Conditions | Advantages | Reference |
| HCl, H₂SO₄ | Reflux in Ethanol | Inexpensive, traditional method | [3] |
| Yb(OTf)₃ | Solvent-free, 90-100°C | High yields, short reaction times, reusable | [4][6] |
| InCl₃ | Reflux in THF/EtOH | Mild conditions, improved procedure | [4] |
| Ionic Liquids | Solvent-free, 90-100°C | "Green" catalyst, reusable, high efficiency | [6] |
Suzuki-Miyaura Cross-Coupling
Functionalizing pyrimidine rings via Suzuki-Miyaura cross-coupling is a powerful tool for creating complex, drug-like molecules. However, the electron-deficient nature of the pyrimidine ring presents unique challenges.[8][9]
Question 2: My Suzuki coupling on a chloropyrimidine is sluggish, and I'm getting significant dehalogenation (protodehalogenation) of my starting material. How can I improve the conversion?
Answer:
This is a common problem when coupling electron-deficient heterocycles like pyrimidines. Sluggish reaction rates and protodehalogenation often stem from suboptimal catalyst/ligand combinations, an inappropriate base, or unfavorable reaction conditions.
Causality: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. For electron-deficient chloropyrimidines, the oxidative addition of the Pd(0) catalyst to the C-Cl bond can be slow. Protodehalogenation occurs when the organopalladium intermediate reacts with a proton source (e.g., water in the solvent or base) before it can undergo transmetalation with the boronic acid.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be active enough for this transformation. You need a more electron-rich and sterically hindered phosphine ligand to promote the difficult oxidative addition step.
-
Recommended Systems: Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are designed to facilitate the coupling of challenging substrates.[10]
-
-
Choice of Base: The base plays a crucial role. A base that is too weak may not facilitate the transmetalation step effectively. A base that is too strong or contains excessive water can promote protodehalogenation.
-
Recommended Bases: Use anhydrous inorganic bases. K₃PO₄ is often an excellent choice for heteroaryl couplings. Cs₂CO₃ is also highly effective. Avoid using NaOH or KOH unless in a carefully controlled, anhydrous system.
-
-
Solvent System: The solvent must be anhydrous to minimize protodehalogenation.
-
Recommended Solvents: A mixture of a polar aprotic solvent and water is common, but for this specific problem, try using strictly anhydrous solvents. Toluene, 1,4-dioxane, or DME are excellent choices. Ensure they are freshly distilled or from a sealed bottle.
-
-
Boronic Acid Quality: Use high-purity boronic acid or its corresponding pinacol ester (BPin). Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Using the more stable BPin esters can often rescue a failing reaction.
Experimental Protocol: Optimized Suzuki Coupling of 2-Chloropyrimidine
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 2-chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to the strategic planning and optimization of pyrimidine synthesis.
Q1: How do I choose the right starting materials for a 2,4,6-trisubstituted pyrimidine?
The most common and versatile approach is the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[8][11] The substitution pattern of your final product is directly determined by the choice of these two building blocks.
Caption: Retrosynthetic logic for 2,4,6-trisubstituted pyrimidines.
-
To control the R2 substituent: Choose the corresponding amidine. For example, to install a phenyl group at the 2-position, use benzamidine. To install an amino group, use guanidine.[8]
-
To control the R4 and R6 substituents: Choose the appropriate 1,3-dicarbonyl compound. For symmetric pyrimidines (R4=R6), use compounds like acetylacetone (for two methyl groups) or dibenzoylmethane (for two phenyl groups). For unsymmetrical pyrimidines, use a β-ketoester like ethyl acetoacetate, which will yield a pyrimidinone that can be further functionalized.[12]
Q2: What are the key factors to consider when selecting a solvent for pyrimidine synthesis?
Solvent choice can dramatically impact reaction rate, yield, and even the reaction pathway. Key considerations include:
-
Reactant Solubility: All starting materials must be reasonably soluble at the reaction temperature to ensure a homogeneous reaction mixture.
-
Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often used for reactions requiring high heat but can be difficult to remove during workup.
-
Aprotic vs. Protic: Protic solvents (e.g., ethanol, water) can participate in the reaction, acting as proton sources or sinks, which can be beneficial in reactions like the Biginelli. Aprotic solvents (e.g., THF, dioxane, toluene) are preferred for moisture-sensitive reactions like Suzuki couplings.
-
Environmental Impact: There is a strong push towards "greener" synthesis.[13] Consider less toxic solvents or explore solvent-free conditions where possible.[6]
Q3: My final pyrimidine product is difficult to purify. What are some common strategies?
Purification can be a significant bottleneck. Here are some strategies:
-
Crystallization: If your product is a solid, crystallization is the most effective method for achieving high purity on a large scale. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find optimal conditions.
-
Acid/Base Extraction: Pyrimidine nitrogens are basic (though weakly so, with a pKa around 1.23 for the parent ring).[8] You may be able to selectively extract your product into an acidic aqueous layer (e.g., 1M HCl), wash away neutral organic impurities, and then basify the aqueous layer to recover your product. This is highly dependent on the other functional groups present.
-
Chromatography: Silica gel column chromatography is the workhorse of purification. If your compound is very polar, consider using a reverse-phase (C18) column or adding a small amount of triethylamine or ammonia to the eluent to prevent streaking on silica gel.
-
Derivatization/Protection: In complex syntheses, it may be beneficial to protect a reactive functional group (like an amine or alcohol) prior to a difficult step. This can prevent side reactions and simplify the final purification.
References
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-150. [Link]
-
de la Torre, P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. [Link]
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]
-
Pomonis, A., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. [Link]
-
Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2020). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. [Link]
-
Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5765. [Link]
-
Prasad, Y. R., et al. (n.d.). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. [Link]
-
Thompson, W. J., et al. (1990). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 55(8), 2379–2385. [Link]
-
ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. [Link]
-
Kappe, C. O. (1997). The Biginelli Reaction. Journal of Chemical Education, 74(1), 102. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. growingscience.com [growingscience.com]
Technical Support Center: Synthesis of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine
Welcome to the technical support center for the synthesis of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the catalytic preparation of this key intermediate. Our goal is to empower you with the knowledge to navigate experimental challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the reduction of the nitro group in the synthesis of this compound?
A1: The reduction of the nitro precursor, 4,6-dichloro-5-nitro-2-(methylthio)pyrimidine, is a critical step. Traditionally, metal-based catalysts have been employed. The most common systems include:
-
Iron powder in acidic medium (e.g., acetic acid): This is a classic and cost-effective method. However, it can lead to the formation of large amounts of iron sludge, complicating product isolation and waste disposal.[1]
-
Catalytic Hydrogenation (e.g., Pt/V/C): Platinum-based catalysts, such as platinum-vanadium on carbon, have been reported for similar structures, offering high yields (around 94.7% for the propylthio analog).[2] However, these catalysts are expensive and pose a risk of heavy metal contamination in the final product.[2][3] The two chlorine atoms on the pyrimidine ring are sensitive to many reducing agents, which makes the choice of catalyst crucial.[2]
-
Sodium Dithionite: This is a promising alternative that avoids heavy metals.[2] It's an inexpensive and readily available reagent that offers mild reaction conditions and high yields.[2]
Q2: Are there any non-metallic, organic catalysts that can be used for this synthesis?
A2: While less common for this specific transformation, research into organocatalysis is a burgeoning field. For the broader synthesis of pyrimidine derivatives, various organic catalysts are used. For instance, β-cyclodextrin has been utilized as a recyclable, non-toxic catalyst for the synthesis of pyrimidine derivatives in aqueous media.[4] However, for the specific nitro reduction step in the synthesis of this compound, metal-based systems or inorganic reagents like sodium dithionite are more established.
Q3: What are the main challenges associated with catalyst selection for this reaction?
A3: The primary challenges include:
-
Cost and Availability: Noble metal catalysts like platinum are expensive, which can be a significant factor in large-scale production.[2][5]
-
Chemoselectivity: The catalyst must selectively reduce the nitro group without affecting the chloro substituents on the pyrimidine ring.[2]
-
Safety and Environmental Impact: Some catalysts, like Raney Nickel, are flammable and pose safety risks.[5] Metal catalysts can also lead to heavy metal contamination and waste disposal issues.[2]
-
Reaction Conditions: Some catalytic systems require harsh conditions, such as high pressure for hydrogenation, which can be challenging to implement.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Catalyst deactivation. - Sub-optimal reaction temperature. - Degradation of the product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - For catalytic hydrogenation, ensure the catalyst is fresh and handled under an inert atmosphere. - Optimize the reaction temperature. For sodium dithionite reduction, maintaining a low temperature (-10 to 0 °C) is crucial.[2] - Work up the reaction promptly once complete to avoid product degradation. |
| Byproduct Formation | - Over-reduction or reduction of the chloro groups. - Side reactions due to incorrect pH or temperature. | - Choose a highly selective catalyst. Sodium dithionite is a good option to avoid over-reduction.[2] - Carefully control the reaction temperature and pH. For instance, in the iron/acetic acid method, controlling the acidity is important. |
| Difficult Product Isolation/Purification | - Formation of metal sludge (e.g., with iron powder). - Presence of polar impurities. | - If using iron powder, consider alternative workup procedures like filtration through Celite. - Opt for cleaner reduction methods like catalytic hydrogenation with subsequent filtration of the catalyst, or the use of sodium dithionite.[2] - Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Inconsistent Results | - Catalyst quality and activity variation. - Purity of starting materials. - Inefficient stirring in heterogeneous reactions. | - Use catalysts from a reliable source and of consistent quality. - Ensure the purity of the starting nitro compound. - For heterogeneous reactions (e.g., with solid catalysts), ensure vigorous stirring to maintain good mass transfer. |
Experimental Protocols
Protocol 1: Nitro Group Reduction using Sodium Dithionite
This protocol is based on a method described for the analogous propylthio compound and is adapted for the methylthio derivative.[2]
Materials:
-
4,6-dichloro-5-nitro-2-(methylthio)pyrimidine
-
Sodium dithionite
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, dissolve 4,6-dichloro-5-nitro-2-(methylthio)pyrimidine in a mixture of THF and water (a 1:1 to 1:10 v/v ratio of THF to water can be explored).
-
Cool the mixture to a temperature between -10 °C and 0 °C.
-
In a separate flask, prepare a solution of sodium dithionite and sodium bicarbonate in water. The molar ratio of sodium dithionite to the starting material should be in the range of 3:1 to 30:1.
-
Slowly add the sodium dithionite solution to the cooled solution of the starting material, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow: Nitro Reduction
Caption: Workflow for the sodium dithionite reduction of 4,6-dichloro-5-nitro-2-(methylthio)pyrimidine.
Mechanistic Insights
Understanding the "why" behind experimental choices is crucial for effective troubleshooting and optimization.
The Role of the Catalyst in Nitro Group Reduction
The reduction of a nitro group to an amine is a multi-step process involving several intermediates. The catalyst plays a pivotal role in facilitating this transformation.
-
Metal Catalysts (e.g., Fe, Pt): In the case of iron in an acidic medium, the iron metal acts as the reducing agent, getting oxidized in the process. The acidic medium provides the necessary protons for the reduction. With catalytic hydrogenation, the platinum surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms to the nitro group.
-
Sodium Dithionite: Sodium dithionite (Na₂S₂O₄) is a powerful reducing agent. In an aqueous solution, it dissociates to form the sulfoxylate radical anion (SO₂⁻•), which is the active reducing species. This radical can then donate an electron to the nitro group, initiating the reduction cascade.
Visualizing the General Synthetic Pathway
The synthesis of this compound typically starts from a more readily available pyrimidine precursor.
Caption: A common synthetic route to the target compound.
References
-
Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap. (2016). Retrieved from [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents. (n.d.).
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023). Retrieved from [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents. (n.d.).
-
Synthesis of Pyrimidine and Its Derivatives - YouTube. (2025). Retrieved from [Link]
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents. (n.d.).
Sources
- 1. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Crucible: A Technical Support Guide to Pyrimidine Synthesis Under Harsh Reaction Conditions
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the pyrimidine scaffold, a cornerstone of countless pharmaceuticals and bioactive molecules.[1] We understand that the path to your target pyrimidine is often fraught with challenges, particularly when harsh reaction conditions are unavoidable. Low yields, intractable side products, and purification nightmares can stall critical research.
This is not a rigid manual. Instead, it is a dynamic resource built from field-proven insights and foundational chemical principles. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower you to overcome the specific hurdles you encounter at the bench. We will delve into the "why" behind the "how," ensuring you can make informed decisions to optimize your synthetic strategy.
Section 1: Troubleshooting Common Setbacks in Classical Pyrimidine Syntheses
The journey to a pure pyrimidine derivative is often complicated by competing reaction pathways and the inherent reactivity of the intermediates. This section addresses the most frequent issues encountered in well-established, yet often harsh, pyrimidine syntheses like the Biginelli and Pinner reactions.
Frequently Asked Questions (FAQs): Biginelli Reaction
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] While powerful, its reliance on strong acid catalysts and elevated temperatures can lead to several common problems.
Q1: My Biginelli reaction is producing a significant, highly fluorescent byproduct, leading to low yields of my desired DHPM. What is it and how can I prevent it?
A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures), creating a competing reaction pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Optimize Catalyst Choice: The Lewis or Brønsted acid catalyst used can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different catalysts to find one that favors the desired reaction.
-
Control Reagent Stoichiometry and Addition Order: Ensure precise stoichiometry. In some cases, adding the urea last can minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.
Q2: My reaction has stalled, with a large amount of unreacted starting materials remaining. What are the likely causes?
A2: Low conversion can be attributed to several factors, including an inactive catalyst, suboptimal reaction conditions, or impure reactants.
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For Brønsted acids like HCl, confirm the concentration is appropriate.
-
Adjust Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3]
-
Evaluate Your Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[3]
-
Ensure Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can significantly inhibit the reaction. Use high-purity starting materials.[3]
Q3: Purification of my crude product is difficult due to a persistent, hard-to-remove impurity. I suspect an N-acylurea byproduct. How can I confirm this and prevent its formation?
A3: N-acylureas can form as byproducts, complicating purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.
Troubleshooting Steps:
-
Spectroscopic Analysis: Isolate the byproduct and characterize it using NMR and mass spectrometry. The presence of signals from both the β-ketoester and urea moieties, without evidence of cyclization, would confirm the N-acylurea structure.
-
Purification Strategy: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[3] Careful selection of the recrystallization solvent is critical.
Visualizing the Biginelli Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Biginelli pathway versus the formation of the Knoevenagel adduct and the open-chain ureide, both of which can be problematic intermediates or side products.
Caption: Desired vs. side reaction pathways in the Biginelli synthesis.
Frequently Asked Questions (FAQs): Pinner Reaction
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, often under strongly acidic or basic conditions.[4] This method is powerful but highly sensitive to reaction conditions.
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from several sources:
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material or key reaction intermediates.
-
Incomplete cyclization .
The purity of the amidine salt is also a critical factor.
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.
-
Strictly Anhydrous Conditions: This is paramount. The presence of water can lead to the hydrolysis of intermediates. Use freshly distilled, anhydrous solvents, dry all glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base/Acid Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) or acid are crucial for promoting the desired cyclization while minimizing side reactions.
-
Temperature Control: The optimal temperature depends on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to several factors. Driving the equilibrium towards the product is key.
Troubleshooting Steps:
-
Removal of Water: If the reaction generates water, using a Dean-Stark trap or adding a dehydrating agent can help drive the reaction to completion.
-
Choice of Base/Acid: A stronger base or acid might be required to facilitate the final ring-closing step, but be mindful of potential side reactions.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition state of the cyclization step. Experiment with different anhydrous solvents.
Visualizing the Pinner Synthesis Troubleshooting Workflow
The following workflow diagram provides a logical sequence for troubleshooting common issues in the Pinner synthesis.
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
Section 2: Mitigating Harsh Conditions: Modern Synthetic Strategies
While classical methods are foundational, modern organic synthesis offers a range of techniques to circumvent the need for harsh reaction conditions, leading to higher yields, cleaner reactions, and broader functional group tolerance.
Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and uniformly.[5] This often leads to dramatic reductions in reaction times and improved yields compared to conventional heating methods.[6]
| Reaction Type | Product | Conventional Heating | Microwave Synthesis | Reference |
| Biginelli Reaction | Dihydropyrimidinone | 6 hours, 54% yield | 21 minutes, 80% yield | [7] |
| Hantzsch-type Pyridine Synthesis | Dihydropyridine | 12 hours, 15-52% yield | 4 minutes, 15-52% yield | [8] |
| Bohlmann-Rahtz Pyridine Synthesis | Substituted Pyridine | 5.5 - 6 hours, 85-86% yield | 5 minutes, 86% yield | [8] |
Why is Microwave Synthesis Often Superior?
The advantages of microwave heating stem from its unique mechanism. The rapid and uniform heating minimizes the formation of thermal decomposition byproducts that can occur with conventional heating, where the vessel walls are hotter than the bulk of the solution. This leads to cleaner reaction profiles and simplifies purification.
Solvent-Free and Green Catalysis Approaches
Another strategy to mitigate harsh conditions is to move towards solvent-free reactions or to employ more environmentally benign catalysts.
-
Solvent-Free Reactions: Performing reactions neat or by grinding the reactants together can lead to higher concentrations and faster reaction rates, often at lower temperatures. This also eliminates the need for potentially toxic solvents and simplifies work-up.[9]
-
Green Catalysts: The use of catalysts like Fe(NO3)3·9H2O or clayfen for the Biginelli reaction under solvent-free grinding conditions has been shown to be highly effective, offering high yields and the potential for catalyst recycling.[10] Choline hydroxide, an eco-friendly catalyst, has also been successfully used in the synthesis of substituted pyrimidines.[4]
Section 3: Protecting Groups: A Shield Against Harsh Conditions
When harsh conditions are unavoidable, the use of protecting groups for sensitive functionalities is a crucial strategy. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amine functionalities due to its stability under a wide range of conditions and its relatively straightforward removal.[11][12]
Q: I need to perform a pyrimidine synthesis under strongly acidic conditions, but my starting material has a primary amine that I need to preserve. How can I protect it?
A: The Boc group is an excellent choice for protecting primary amines under acidic conditions. The protection can be readily achieved using di-tert-butyl dicarbonate (Boc)₂O.
Protocol: Boc Protection of a Primary Amine
-
Dissolve the Amine: Dissolve your amine-containing starting material in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and THF.
-
Add Base: Add a base, such as triethylamine (TEA) or sodium bicarbonate, to the solution.
-
Add (Boc)₂O: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Stir: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Perform an aqueous work-up to remove the base and any water-soluble byproducts. The Boc-protected product can then be extracted with an organic solvent.[12]
Protocol: Deprotection of a Boc-Protected Amine
The Boc group is typically removed under acidic conditions.
-
Dissolve the Protected Compound: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Add Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.
-
Stir: Stir the reaction at room temperature. The deprotection is often rapid, and the progress can be monitored by TLC.
-
Evaporate: Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.[12]
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for both a classical and a modern pyrimidine synthesis, illustrating the practical differences in their execution.
Protocol 1: Classical Biginelli Reaction (Conventional Heating)
This protocol describes the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using conventional heating.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated HCl (0.5 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Add a catalytic amount of concentrated HCl (0.5 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.[13]
Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Reaction
This protocol provides a greener and more efficient method for the synthesis of DHPMs.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., Fe(NO₃)₃·9H₂O, 1 mol%)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the catalyst.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100 °C) for 5-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add a small amount of ethanol and stir to break up the solid mass.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure product.[10]
Section 5: Purification Troubleshooting
Purification of pyrimidine derivatives can be challenging due to their polarity and potential for containing nitrogenous impurities.
Issue: My compound "oils out" during recrystallization.
-
Probable Cause: The compound is likely precipitating from a supersaturated solution at a temperature above its melting point, or the solvent is being removed too quickly.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also encourage proper crystal formation.
Issue: My compound streaks on the TLC plate and is difficult to purify by column chromatography.
-
Probable Cause: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica gel, leading to streaking and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography. Alternatively, using a different stationary phase, such as alumina, may be beneficial.
References
-
D. Subhas Bose, Madapa Sudharshan, and Sanjay W. Chavhan. (2005). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Arkivoc, 2005(iii), 228-236. [Link]
-
J. J. Li. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
P. G. M. Wuts. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). National Institutes of Health. [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). Arkivoc. [Link]
-
Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2020). Folia Medica. [Link]
-
Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. (2018). Taylor & Francis Online. [Link]
-
Effect of pressure on heterocyclic compounds: Pyrimidine and s-triazine. (2015). ResearchGate. [Link]
-
Biginelli reaction. (n.d.). Wikipedia. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). National Institutes of Health. [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). ResearchGate. [Link]
-
One Pot Synthesis of Pyrimidines under Solvent-Free Conditions. (2011). ScienceDirect. [Link]
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2011). ResearchGate. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2016). ResearchGate. [Link]
-
BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (2023). CCS Chemistry. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). ACS Publications. [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Revistas Javeriana. [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. [Link]
-
Microwave vs. Conventional Pyrimidine Synthesis. (n.d.). Scribd. [Link]
-
Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (2020). ChemRxiv. [Link]
-
Disorders of pyrimidine metabolism. (2024). WikiLectures. [Link]
-
How do protective groups aid in multi-step syntheses?. (n.d.). TutorChase. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. (2014). National Institutes of Health. [Link]
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (2021). ACS Publications. [Link]
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Validation & Comparative
A Comparative Guide to Alternative Reagents and Building Blocks for 4,6-dichloro-2-(methylthio)-5-pyrimidineamine
Introduction: The Central Role and Inherent Challenges of a Key Pyrimidine Building Block
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors and antiplatelet agents, the 2,4,5-trisubstituted pyrimidine scaffold is of paramount importance. Among the vast array of available building blocks, 4,6-dichloro-2-(methylthio)-5-pyrimidineamine has emerged as a workhorse reagent. Its prominence is largely due to its role as a crucial intermediate in the synthesis of numerous biologically active molecules, most notably the P2Y12 inhibitor Ticagrelor.[1][2][3] The strategic placement of its functional groups—two reactive chlorine atoms, a nucleophilic amine, and a modifiable methylthio group—offers synthetic chemists a versatile platform for constructing complex molecular architectures.
However, reliance on this single building block comes with a set of challenges that researchers and process chemists must navigate. Traditional synthetic routes often involve harsh reagents, such as fuming nitric acid for nitration, and produce significant waste streams.[4] Furthermore, the reduction of the nitro-precursor can require expensive catalysts or produce iron sludge, complicating industrial scale-up.[4][5] These factors, coupled with the constant drive in drug discovery to explore new chemical space and generate novel intellectual property, create a compelling need for effective, efficient, and strategically distinct alternatives.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple catalog of compounds, instead focusing on the causality behind experimental choices. By examining analogs with modified leaving groups, isomeric scaffolds, and advanced bioisosteric replacements, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions, optimize synthetic strategies, and unlock new avenues for discovery.
The Benchmark: Reactivity Profile of this compound
To appreciate the utility of alternatives, one must first understand the reactivity of the parent compound. The pyrimidine core is electron-deficient, rendering the chlorine atoms at the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). The neighboring amino group at C5 can influence the regioselectivity of these substitutions. The methylthio group at C2 is generally more stable but can be oxidized to a methylsulfonyl group, transforming it into an excellent leaving group.
Caption: Key reactive sites on the this compound scaffold.
Part 1: Direct Analogs - Fine-Tuning Reactivity and Properties
The most straightforward alternatives involve modifications to the existing functional groups while retaining the core pyrimidine scaffold. These changes can subtly or dramatically alter the compound's reactivity, solubility, and synthetic accessibility.
Variation of the 2-Alkylthio Group
The methylthio group can be readily replaced by other alkylthio moieties (e.g., ethylthio, propylthio). This is exemplified in the synthesis of Ticagrelor, which utilizes the propylthio analog, 4,6-dichloro-2-(propylthio)-5-pyrimidineamine .[1][2]
-
Rationale: While this modification does not fundamentally alter the SNAr reactivity at C4/C6, it can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. The synthesis follows a similar pathway, starting with 2-thiobarbituric acid and the corresponding alkyl halide.[5]
-
Experimental Insight: The choice between different alkyl halides (e.g., 1-bromopropane vs. 1-iodopropane) can impact reaction time and cost. While iodides are more reactive, bromides are often more cost-effective for large-scale production.[6]
Oxidation to the 2-Methylsulfonyl Group
A more significant functional transformation is the oxidation of the methylthio group to a methylsulfonyl (-SO2Me) group, yielding 4,6-dichloro-2-(methylsulfonyl)pyrimidine . This seemingly minor change has profound consequences for synthetic strategy.
-
Rationale and Causality: The methylsulfonyl group is a far superior leaving group compared to chloride. This creates a new hierarchy of reactivity. In reactions with various amines, the sulfone group can be selectively displaced under conditions where the chlorides remain intact.[7] This chemoselectivity offers a powerful tool for building molecular complexity in a controlled, stepwise manner. For instance, sterically unhindered primary aliphatic amines will preferentially displace the sulfone group, while anilines and secondary amines tend to displace a chlorine atom first.[7]
-
Trustworthiness of the Protocol: This differential reactivity provides a self-validating system. The outcome of the reaction (displacement of sulfone vs. chloride) is highly dependent on the nature of the nucleophile and the reaction conditions (e.g., presence or absence of a strong base), allowing for predictable and selective synthesis.[7]
Comparative Summary Table: Direct Analogs
| Building Block | Key Feature | Primary Advantage | Key Disadvantage | Application Focus |
| 4,6-dichloro-2-(n-propylthio)-5-pyrimidineamine | Longer alkyl chain | Modulates lipophilicity of final product | Similar synthetic challenges to methylthio analog | Direct precursor for Ticagrelor and its analogs[1][2] |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | -SO2Me is an excellent leaving group | Enables chemoselective SNAr at C2 | Requires an additional oxidation step | Stepwise synthesis of highly substituted pyrimidines[7] |
Part 2: Isomeric Scaffolds and Bioisosteric Replacements
For researchers aiming to escape the confines of existing patent space or to fundamentally alter a molecule's interaction with a biological target, more drastic changes are necessary. This involves using isomeric pyrimidines or entirely different heterocyclic cores that mimic the geometry and electronic properties of the original scaffold.
Isomeric Dichloropyrimidines
Instead of the 4,6-dichloro substitution pattern, one can utilize other isomers, such as 2,4-dichloro-5-substituted pyrimidines .
-
Rationale: The electronic environment and steric accessibility of the chlorine atoms are different in the 2,4-dichloro isomer compared to the 4,6-dichloro isomer. This leads to a different reactivity profile and allows for the synthesis of distinct families of compounds.
-
Application Insight: 2,4-dichloropyrimidines are foundational scaffolds for a wide range of kinase inhibitors.[8] For example, functionalization at the C6 position of a 2,4-dichloro-5-alkoxypyrimidine using advanced organometallic reagents has enabled the modular synthesis of the antimalarial drug P218 and its analogs.[9] This highlights how a change in the chlorine substitution pattern opens up entirely new synthetic possibilities.
Bioisosteric Scaffolds: The Pyrazolo[3,4-d]pyrimidine Core
Bioisosterism, the replacement of a chemical group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[10] The pyrazolo[3,4-d]pyrimidine scaffold is an excellent bioisostere for the aminopyrimidine core.
-
Expertise and Rationale: This fused heterocyclic system is an isostere of adenine, the core of ATP.[11] This structural mimicry makes it a "privileged scaffold" for designing kinase inhibitors, as it can effectively bind to the hinge region of the kinase ATP-binding site.[11] This is not just a random replacement; it is a knowledge-driven decision to engage a specific biological target class.
-
Trustworthiness and Application: The success of this scaffold is validated by numerous approved drugs and clinical candidates. For instance, the BTK inhibitor Ibrutinib features a pyrazolo[3,4-d]pyrimidine core.[11] This provides a high degree of confidence that molecules built from this scaffold have a strong potential for biological activity.
Caption: A workflow for selecting an appropriate pyrimidine building block based on project goals.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol 1: Synthesis of 4,6-dichloro-2-(propylthio)-5-nitropyrimidine (Precursor to the title amine)
This protocol is adapted from procedures described in the patent literature and illustrates a common route.[4][6]
-
Nitration: To a stirred solution of 4,6-dihydroxy-2-(propylthio)pyrimidine (1.0 eq) in glacial acetic acid (5-10 vol), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting slurry at 0-5 °C for 2-3 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly pouring the mixture into ice-water (20 vol).
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.
-
Chlorination: Suspend the dried nitro compound (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 vol).
-
Add N,N-diisopropylethylamine (DIPEA, 0.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 4,6-dichloro-2-(propylthio)-5-nitropyrimidine, which can be purified by crystallization or chromatography.
Protocol 2: Chemoselective Substitution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
This protocol demonstrates the selective displacement of the sulfonyl group, as described by Kappe et al.[7]
-
Setup: Dissolve 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or THF (10-20 vol) in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophile Addition: Add a primary aliphatic amine (e.g., benzylamine, 1.1 eq) to the solution.
-
Base: Add a weak, non-nucleophilic base such as triethylamine (TEA, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 4-8 hours. The causality here is that the mild conditions and the nature of the nucleophile favor attack at the most electrophilic C2 position, leading to displacement of the better leaving group (-SO2Me).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a single major product.
-
Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, 4,6-dichloro-N-benzyl-2-pyrimidineamine, can be purified by flash chromatography on silica gel.
Conclusion and Authoritative Outlook
While This compound remains a valuable and widely used building block, a thorough understanding of its alternatives is crucial for the modern medicinal chemist. The choice of an alternative is not arbitrary but a strategic decision guided by the specific goals of the research program.
-
For lead optimization , direct analogs like the propylthio variant or other alkylthio derivatives allow for fine-tuning of ADME properties without drastic changes to the core pharmacophore.
-
For the synthesis of complex, polysubstituted heterocycles , reagents with orthogonal reactivity, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, provide an elegant solution for controlled, stepwise functionalization.[7]
-
For scaffold hopping and the pursuit of novel intellectual property , isomeric building blocks like 2,4-dichloropyrimidines or bioisosteric cores such as pyrazolo[3,4-d]pyrimidines offer access to completely new chemical matter with a high potential for biological activity, particularly in kinase inhibitor design.[11][12]
The future of drug discovery will increasingly rely on the ability to rapidly and efficiently navigate chemical space. By moving beyond familiar reagents and embracing a broader palette of strategically designed building blocks, researchers can accelerate the discovery of the next generation of therapeutics.
References
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Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e536. Available at: [Link]
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Legrand, A. I., & Kappe, C. O. (2011). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. The Journal of Organic Chemistry, 76(22), 9429–9441. Available at: [Link]
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Roudesly, F., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(15), 10581–10591. Available at: [Link]
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Peter, E., & Martin, V. (2019). Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv. Available at: [Link]
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Wang, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7439–7457. Available at: [Link]
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Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 33(6-7), 458-462. Available at: [Link]
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Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5189. Available at: [Link]
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Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 962–978. Available at: [Link]
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Meanwell, N. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter Flash Talk. Available at: [Link] (Note: This is a placeholder link, as the actual video may not exist).
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Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. Available at: [Link]
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Sestak, V., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. Available at: [Link]
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A Senior Application Scientist's Guide to Pyrimidine Synthesis: Benchmarking Novel Methods Against Traditional Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and drug development. As a privileged heterocyclic scaffold, it is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is embedded in the structure of numerous FDA-approved drugs, from antiviral agents to anticancer therapeutics.[1] The synthetic accessibility and structural versatility of the pyrimidine core have driven continuous innovation in its preparation.[2] This guide provides an in-depth technical comparison of traditional pyrimidine synthesis methods with modern, enabling technologies. We will move beyond simple procedural lists to explore the underlying mechanistic principles, data-driven performance benchmarks, and practical considerations that empower researchers to select the optimal synthetic strategy for their specific research and development goals.
Chapter 1: The Foundations – A Critical Look at Traditional Pyrimidine Synthesis
Classical methods for pyrimidine synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions are generally robust and well-understood, but often come with trade-offs in terms of reaction times, yields, and environmental impact.[1][3]
The Biginelli Reaction: A Time-Honored Multicomponent Synthesis
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[4][5] This acid-catalyzed, three-component reaction directly yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and possess biological activities in their own right.[1][4]
Mechanistic Insights & Experimental Causality:
The accepted mechanism for the Biginelli reaction involves a series of bimolecular reactions. The rate-determining step is believed to be the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final DHPM product.[5] The choice of an acid catalyst (e.g., HCl, H₂SO₄, or various Lewis acids) is crucial as it facilitates both the initial iminium ion formation and the final dehydration step.[4] The original protocols often suffered from low yields, especially with substituted or aliphatic aldehydes, which has led to the development of numerous modifications.[4]
Caption: Workflow for traditional vs. microwave synthesis.
Chapter 3: Head-to-Head Comparison: A Data-Driven Analysis
The true value of a synthetic method is revealed through direct comparison of key performance indicators. The following table summarizes typical data for the synthesis of a dihydropyrimidinone via the Biginelli reaction, comparing a traditional protocol with a modern microwave-assisted approach.
| Parameter | Traditional Method (Conventional Heating) | Novel Method (Microwave Irradiation) | Advantage of Novel Method |
| Reaction Time | 3 - 48 hours [4][7] | 5 - 20 minutes [8][9] | Drastic Reduction |
| Typical Yields | 40 - 85% (highly substrate-dependent) [4] | 85 - 98% [9] | Higher & More Consistent |
| Energy Consumption | High (prolonged heating of oil bath/mantle) | Low (short irradiation times, targeted heating) [4] | Significant Energy Savings |
| Solvent & Catalyst | Often requires organic solvents and strong acid catalysts. [4] | Can be performed solvent-free or with green solvents (e.g., ethanol). [6] | Greener Profile |
| Scalability | Well-established for large-scale production, but can be energy-intensive. [10] | Batch microwave is limited in scale; continuous flow microwave reactors are emerging for industrial applications. [11] | Batch is limited, Flow is promising |
| Safety Profile | Standard risks of heated, pressurized glassware. [4] | Dedicated reactors have robust safety features (pressure/temp sensors), but care must be taken with sealed vessels and potential for rapid pressure buildup. [12][13] | Enhanced control in dedicated systems |
| Green Metrics (E-Factor) | Higher E-Factor due to solvent use and lower yields. | Lower E-Factor due to higher yields and reduced solvent use. | Lower Environmental Impact |
Chapter 4: Detailed Experimental Protocols
To provide a practical, self-validating framework, we present detailed step-by-step protocols for both a traditional and a microwave-assisted Biginelli reaction.
Protocol 1: Traditional Solvent-Free Biginelli Synthesis of a DHPM
Based on the procedure described by Yadav, J. S., et al. (2005). [4]
-
Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of benzyltriethylammonium chloride.
-
Heating: Heat the reaction mixture in an oil bath preheated to 80-90 °C.
-
Reaction Monitoring: Stir the mixture at this temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: After completion, cool the reaction mixture to room temperature. Add cold water to the flask and stir until a solid precipitate forms.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Characterization: Dry the product in a vacuum oven. Record the final mass to calculate the yield and characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Microwave-Assisted Biginelli Synthesis of a DHPM
Based on the procedure described by Kappe, C. O., et al. (1999) and a representative lab manual. [6][8]
-
Reaction Setup: In a 10 mL microwave process vial equipped with a small magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a solid-supported acid). [9]2. Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture for 10-20 minutes at a constant temperature of 120 °C (power will modulate to maintain temperature). [8][9]3. Workup: After the irradiation is complete, cool the vial to room temperature using a compressed air stream. Place the vial in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the solid with a small amount of ice-cold 95% ethanol.
-
Characterization: Dry the product. Record the final mass to calculate the yield and characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Chapter 5: Choosing Your Synthetic Route: A Decision-Making Framework
The choice between a traditional and a modern synthetic method is not always straightforward and depends on the specific goals of the project. A multi-criteria decision-making approach is often necessary. [14][15]
Diagram 3: Decision Flowchart for Synthesis Method Selection
Caption: A guide for selecting the appropriate synthesis method.
Key Decision Criteria:
-
Scale: For large, kilogram-scale production, traditional batch methods are often more established and economically viable, though energy-intensive. [10]For discovery and process optimization phases (milligram to gram scale), modern methods excel.
-
Speed and Throughput: For generating libraries of compounds for screening, the speed of microwave-assisted synthesis is unparalleled.
-
Green Chemistry: When environmental impact is a primary concern, methods that are solvent-free or use green catalysts and less energy (like MAOS) are superior. [1]* Capital Investment: Modern methods require specialized equipment (microwave reactors, flow chemistry setups), which may not be available in all laboratories. Traditional methods can be performed with standard laboratory glassware. [13]
Conclusion and Future Outlook
While traditional methods like the Biginelli and Pinner syntheses remain valuable tools in the organic chemist's arsenal, the advantages offered by modern techniques are compelling. Microwave-assisted synthesis, in particular, provides a clear pathway to faster, more efficient, and greener preparation of pyrimidine derivatives, accelerating the pace of research and drug discovery. The future of pyrimidine synthesis will likely involve the increasing adoption of flow chemistry for safe and scalable production, the development of novel catalytic systems, and the integration of computational tools to predict optimal reaction conditions. By understanding the principles and performance of both traditional and novel methods, researchers can make informed decisions to advance their projects with greater speed and efficiency.
References
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Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Retrieved from [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
- Jovanović, B., & Stanković, D. (2014). Organic syntheses greenness assessment with multicriteria decision analysis. RSC Advances, 4(65), 34533-34541.
- Panda, S. S., & Rout, G. K. (2012). Biginelli Reaction: A Green Perspective. Current Organic Chemistry, 16(4), 507-524.
- Berro, A., et al. (2023). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 28(14), 5489.
- Yadav, J. S., Reddy, B. V. S., Basak, A. K., & Narsaiah, A. V. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(6), 38-44.
- Tzika, F., et al. (2024).
- Li, Y., Fabiano-Tixier, A. S., & Chemat, F. (2015). From Laboratory to Industry: Scale-up of Microwave-Assisted Reactors, Quality and Safety Consideration for Microwave-Assisted Extraction. In Microwave-assisted Extraction for Bioactive Compounds (pp. 207-226). Springer.
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- Abdel-Gawad, H., & El-Gazzar, A. B. A. (2012). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. E-Journal of Chemistry, 9(3), 1335-1342.
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Chemistry LibreTexts. (2024). 3: Criteria for Selection of the Synthetic Route. Retrieved from [Link]
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Mercer University. (n.d.). Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]
- de la Cruz, P., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(11), 3183.
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ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
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DR. Raghu Prasad. (2023, February 23). Pinner Pyrimidine Synthesis [Video]. YouTube. [Link]
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Wikipedia. (2024). Pyrimidine. Retrieved from [Link]
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A Structural Comparison of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine Analogs for Kinase Inhibitor Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, particularly in the realm of kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth structural and functional comparison of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine and its key analogs, offering insights for researchers and drug development professionals in the design of novel therapeutics.
The Core Scaffold: 4,6-dichloro-2-(methylthio)pyrimidine
The reactivity and biological activity of this compound analogs are fundamentally influenced by the electronic properties of the core pyrimidine ring. The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). The electrophilicity of the carbon atoms in the pyrimidine ring generally follows the order C4(6) > C2 > C5, a preference dictated by the stabilization of the Meisenheimer intermediate upon nucleophilic attack.
The 2-(methylthio) group and the two chlorine atoms at the 4 and 6 positions further modulate this reactivity. The methylthio group is a key feature, and its substitution is a common strategy in the synthesis of pyrimidine-based drugs. The chlorine atoms are excellent leaving groups, providing convenient handles for the introduction of various functionalities through SNAr reactions.
Structural Analysis of Key Analogs
A comparative analysis of the crystal structures of key analogs reveals the impact of substitutions on the geometry of the pyrimidine ring.
Analog 1: 4,6-dichloro-2-(methylthio)pyrimidine
The parent scaffold, lacking the 5-amino group, provides a baseline for understanding the fundamental structural features of this class of compounds. X-ray crystallographic data reveals a planar structure.
Analog 2: 4,6-dichloro-5-methylpyrimidine
The introduction of a methyl group at the 5-position provides a simple model for a substituted analog. The crystal structure of 4,6-dichloro-5-methylpyrimidine shows that the molecule is essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å. In the crystal, molecules form inversion dimers through C—H⋯N hydrogen bonds.
Analog 3: 4,6-dichloro-2-(methylthio)-5-phenylpyrimidine
The introduction of a bulky phenyl group at the 5-position significantly alters the molecule's conformation. The crystal structure of 4,6-dichloro-2-(methylthio)-5-phenylpyrimidine shows two unique molecules where the dihedral angles between the pyrimidine and phenyl rings are 77.1(1)° and 78.4(1)°. This twisted conformation will have a profound impact on how the molecule can fit into the binding pocket of a biological target.
Table 1: Comparison of Crystallographic Data for Selected Pyrimidine Analogs
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4,6-dichloro-5-methylpyrimidine | Monoclinic | P21/n | 7.463(5) | 7.827(5) | 11.790(5) | 93.233(5) | |
| 4,6-dichloro-2-(methylthio)-5-phenylpyrimidine | Monoclinic | P21/c | 11.934(2) | 10.334(2) | 10.138(2) | 108.99(1) |
Synthesis of this compound Analogs
The synthesis of this class of compounds typically involves a multi-step process, with the key steps being the construction of the pyrimidine ring and the subsequent functionalization at the C4, C5, and C6 positions.
Caption: A generalized synthetic workflow for producing diverse this compound analogs.
A general procedure for the nucleophilic aromatic substitution on the dichloropyrimidine core is as follows:
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Dissolve the 4,6-dichloro-2-(methylthio)pyrimidine derivative (1.0 eq) in a suitable solvent such as 1-pentanol or THF.
-
Add the desired amine nucleophile (1.0-2.0 eq) and a base, such as triethylamine (2.0-3.0 eq).
-
Heat the reaction mixture to a temperature ranging from 50 °C to 140 °C for 2 to 16 hours, monitoring the reaction progress by TLC.
-
Upon completion , quench the reaction with brine and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Functional Comparison: Kinase Inhibitory Activity
The true value of these structural modifications lies in their impact on biological activity. Pyrimidine derivatives are potent inhibitors of a variety of protein kinases, and subtle structural changes can lead to significant differences in potency and selectivity.
A study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors demonstrated that substitutions on the aniline ring played a pivotal role in their inhibitory activities. Compounds with different anilines showed a wide range of IC50 values against Mer kinase, from 8.1 to 462 nM.
Similarly, a series of pyrimidine-based Aurora kinase inhibitors were synthesized and evaluated. The lead compound potently inhibited the proliferation of high-MYC expressing small-cell lung cancer cell lines with an IC50 < 200 nM.
Table 2: Representative Kinase Inhibitory Activities of Pyrimidine Analogs
| Compound Class | Target Kinase | IC50 Range | Reference |
| 2-Substituted Aniline Pyrimidines | Mer | 8.1 - 462 nM | |
| Pyrazolo[3,4-d]pyrimidines | EGFR | 0.034 - 0.135 µM | |
| 4,6-Disubstituted Pyrimidines | MARK4 | Micromolar (µM) | |
| 2-Thiopyrimidine Derivatives | CDK-1 | 5 µM |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase. Specific conditions will vary depending on the kinase and the detection method.
Caption: A typical workflow for an in vitro kinase inhibition assay to determine IC50 values.
-
Prepare a reaction buffer appropriate for the target kinase.
-
Serially dilute the test compounds in DMSO.
-
Add the kinase, substrate (e.g., a peptide or protein), and test compound to the wells of a microplate.
-
Incubate for a predetermined time at a specific temperature (e.g., 30 °C) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using a non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
By comparing the structural and functional data, we can derive valuable structure-activity relationships (SAR) for this class of compounds.
-
Substitution at the 5-position: The introduction of a bulky substituent, such as a phenyl group, can significantly alter the conformation of the molecule and, consequently, its binding to a target protein. This can be exploited to achieve selectivity for a particular kinase.
-
Substitutions on the 5-amino group: The nature of the substituent on the 5-amino group is critical for activity. Aromatic rings are common, and their substitution pattern can be optimized to enhance potency and modulate physicochemical properties.
-
Substitutions at the 4 and 6 positions: The chlorine atoms at these positions are typically replaced with various amine or other nucleophilic groups to explore the chemical space and optimize interactions with the target kinase.
Conclusion
The this compound scaffold is a versatile platform for the design of potent and selective kinase inhibitors. A thorough understanding of the structural features of this class of compounds and the impact of substitutions on their conformation and biological activity is crucial for successful drug discovery efforts. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel analogs. By systematically exploring the SAR of this scaffold, researchers can develop new therapeutic agents for a range of diseases.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
